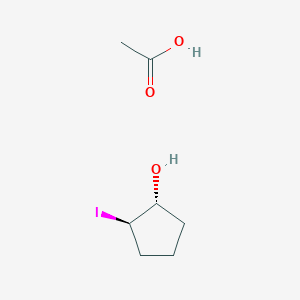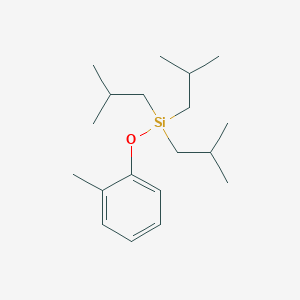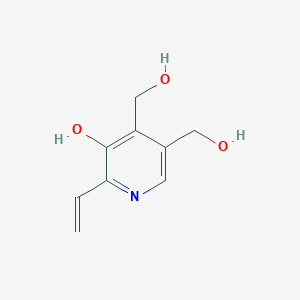
1H-Indazole, 3,3'-azobis[1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazole, 3,3’-azobis[1-methyl- is a compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-indazole derivatives typically involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds. For instance, a Cu(OAc)2-catalyzed synthesis employs oxygen as the terminal oxidant to form N–N bonds in DMSO under an O2 atmosphere . Another method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material .
Industrial Production Methods: Industrial production of indazole derivatives often utilizes metal-catalyzed synthesis due to its efficiency and high yield. The use of catalysts such as Cu(OAc)2 and Ag has been reported to produce good to excellent yields with minimal byproducts .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indazole derivatives undergo various chemical reactions, including:
Electrophilic Substitution: Halogenation, nitration, sulfonation, alkylation, and acylation.
Reductive Cyclization: Formation of C–N and N–N bonds.
Metalation Reactions: Facilitated by the presence of imino hydrogen in the indazole ring.
Common Reagents and Conditions:
Halogenation: Typically involves halogens like chlorine or bromine.
Nitration: Uses nitric acid or nitrating agents.
Reductive Cyclization: Employs reducing agents and metal catalysts such as Cu(OAc)2.
Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
1H-Indazole derivatives have a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-indazole derivatives involves their interaction with specific molecular targets and pathways. For example, 1H-indazole-3-amine derivatives act as effective hinge-binding fragments in tyrosine kinase inhibitors, binding to the hinge region of the enzyme and inhibiting its activity . Additionally, indazole derivatives have been shown to inhibit the oxidation of arachidonic acid, catalyzed by 5-lipoxygenase .
Comparación Con Compuestos Similares
1H-Benzimidazole: Another nitrogen-containing heterocycle with similar biological activities.
1H-Benzopyrazole: Shares structural similarities with indazole and exhibits comparable reactivity.
Uniqueness: 1H-Indazole derivatives are unique due to their ability to form strong hydrogen bonds within the hydrophobic pockets of proteins, making them effective inhibitors of various enzymes . This property distinguishes them from other similar compounds and enhances their potential therapeutic applications.
Propiedades
Número CAS |
60301-25-9 |
|---|---|
Fórmula molecular |
C16H14N6 |
Peso molecular |
290.32 g/mol |
Nombre IUPAC |
bis(1-methylindazol-3-yl)diazene |
InChI |
InChI=1S/C16H14N6/c1-21-13-9-5-3-7-11(13)15(19-21)17-18-16-12-8-4-6-10-14(12)22(2)20-16/h3-10H,1-2H3 |
Clave InChI |
ZKMOUHKGPNKIPY-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=N1)N=NC3=NN(C4=CC=CC=C43)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)









